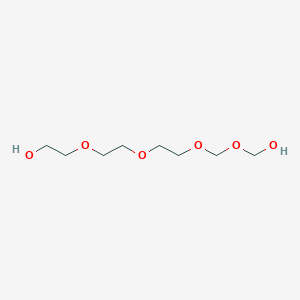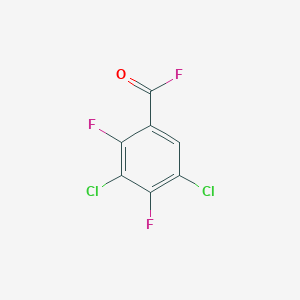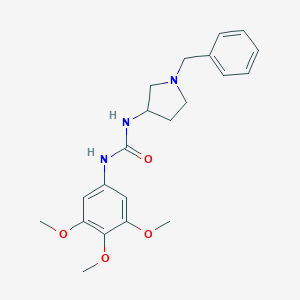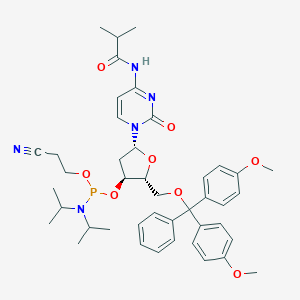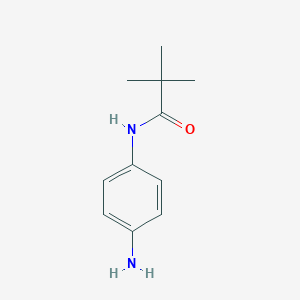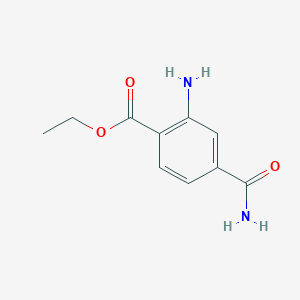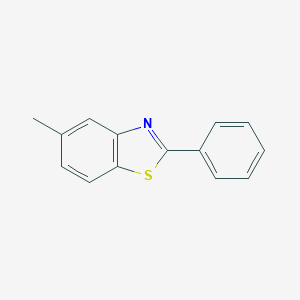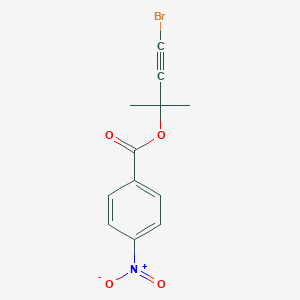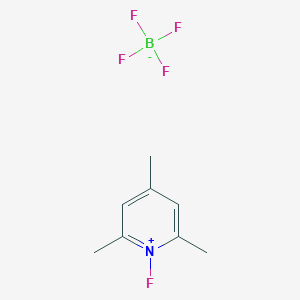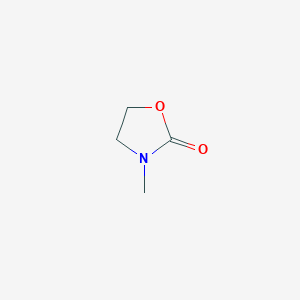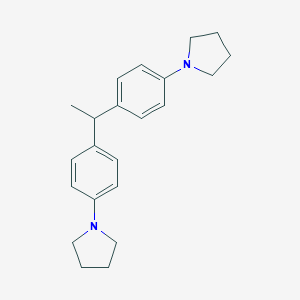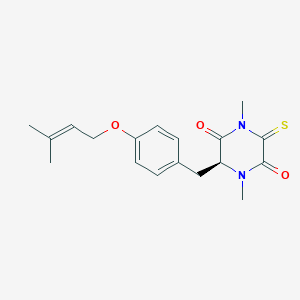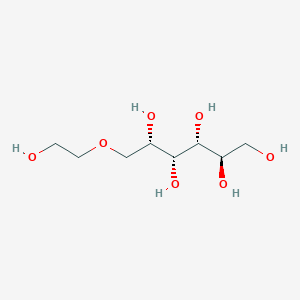![molecular formula C9H15NO2 B034897 methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate CAS No. 106455-75-8](/img/structure/B34897.png)
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate, also known as D3-Methomyl, is a chemical compound that has been widely used in scientific research. It is a deuterium-labeled analog of methomyl, a carbamate insecticide that has been used to control pests in agriculture. D3-Methomyl is a valuable tool for studying the mechanism of action and physiological effects of carbamate insecticides.
Wissenschaftliche Forschungsanwendungen
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been widely used in scientific research as a tool for studying the mechanism of action and physiological effects of carbamate insecticides. It has been used in studies on the metabolism and toxicity of carbamates, as well as in studies on the pharmacokinetics and pharmacodynamics of carbamate insecticides.
Wirkmechanismus
Carbamate insecticides, including methomyl, inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate acts in the same way as methomyl, but its deuterium-labeled structure allows for more precise studies of the mechanism of action of carbamate insecticides.
Biochemische Und Physiologische Effekte
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been shown to have similar biochemical and physiological effects as methomyl. It has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has also been shown to have similar toxic effects on mammals, including humans, as methomyl.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has several advantages for lab experiments. Its deuterium-labeled structure allows for more precise studies of the mechanism of action and physiological effects of carbamate insecticides. It can also be used as a tracer in studies on the metabolism and toxicity of carbamates. However, methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate is expensive and not readily available, which limits its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate research. One area of research is the development of new carbamate insecticides that are more effective and less toxic than current insecticides. Another area of research is the development of new methods for detecting and measuring carbamate insecticides in the environment. Finally, there is a need for more studies on the long-term effects of carbamate insecticides on human health and the environment.
Synthesemethoden
The synthesis of methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate involves the reaction of deuterated buten-3-yne with cyclopropylamine, followed by the reaction of the resulting product with methyl isocyanate. The final product is a deuterium-labeled analog of methomyl, with a molecular weight of 124.17 g/mol.
Eigenschaften
CAS-Nummer |
106455-75-8 |
|---|---|
Produktname |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
171.23 g/mol |
IUPAC-Name |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-9(6-7-9)10-8(11)12-2/h3H,1,4-7H2,2H3,(H,10,11)/i1D2 |
InChI-Schlüssel |
KMGDWGQERFJNEQ-DICFDUPASA-N |
Isomerische SMILES |
[2H]C(=CCCC1(CC1)NC(=O)OC)[2H] |
SMILES |
COC(=O)NC1(CC1)CCC=C |
Kanonische SMILES |
COC(=O)NC1(CC1)CCC=C |
Synonyme |
Carbamic acid, [1-(3-butenyl-4,4-d2)cyclopropyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
